6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one
Description
6-(4-Fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound featuring a fused imidazole-pyrazine core with a 4-fluorophenyl substituent at the 6-position. This scaffold is synthesized via a multistep one-pot reaction involving mesoionic 1,3-oxazolium-5-olates and TosMIC (p-toluenesulfonylmethyl isocyanide), followed by auto-oxidation and cyclization . The fluorine atom at the para position of the phenyl ring enhances lipophilicity and electronic effects, which may improve pharmacokinetic properties, such as metabolic stability and target binding .
Imidazo[1,5-a]pyrazin-8(7H)-ones are pharmacologically significant, with reported activities as kinase inhibitors (e.g., BRD9, BET family) and chromatin remodeling modulators .
Properties
CAS No. |
849201-29-2 |
|---|---|
Molecular Formula |
C12H8FN3O |
Molecular Weight |
229.21 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-7H-imidazo[1,5-a]pyrazin-8-one |
InChI |
InChI=1S/C12H8FN3O/c13-9-3-1-8(2-4-9)10-6-16-7-14-5-11(16)12(17)15-10/h1-7H,(H,15,17) |
InChI Key |
AUNCILVPSGTTRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=NC=C3C(=O)N2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the cyclization of 4-fluoroaniline with appropriate pyrazine derivatives under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of bases like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazo[1,5-a]pyrazine derivatives.
Scientific Research Applications
6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Acts as a fluorescent probe for detecting metal ions like Fe3+ and Hg2+ in biological samples.
Medicine: Potential use in the development of anti-cancer drugs and other therapeutic agents.
Industry: Utilized in the production of optoelectronic devices and sensors.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one involves its interaction with specific molecular targets and pathways. For instance, as a fluorescent probe, it binds to metal ions, causing a change in fluorescence intensity. In medicinal applications, it may interact with cellular enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs differ in substituents at the 6- and 7-positions of the imidazo[1,5-a]pyrazine core. Substituents influence melting points, spectral characteristics, and synthetic yields:
- Electronic Effects: Electron-withdrawing groups (e.g., NO₂ in 3i) increase melting points compared to electron-donating groups (e.g., OMe in 3g) due to enhanced intermolecular interactions .
- C-F Stretch: The fluorophenyl derivative exhibits a distinct C-F IR peak near 1086 cm⁻¹, absent in non-fluorinated analogs .
Biological Activity
6-(4-Fluorophenyl)imidazo[1,5-a]pyrazin-8(7H)-one is a heterocyclic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by an imidazo[1,5-a]pyrazine core substituted with a 4-fluorophenyl group, contributes to its interaction with various biological targets, making it a subject of interest in drug design and discovery.
- Molecular Formula : CHFNO
- Molecular Weight : 229.21 g/mol
- CAS Number : 849201-29-2
Anticancer Potential
Research indicates that this compound exhibits significant anticancer properties. It has been evaluated against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as a therapeutic agent.
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| A549 | 3.79 | Induces autophagy |
| MCF7 | 12.50 | Inhibits cell proliferation |
| NCI-H460 | 42.30 | Modulates apoptosis pathways |
In a study by Bouabdallah et al., derivatives of imidazo[1,5-a]pyrazine were shown to have significant cytotoxic potential against Hep-2 and P815 cancer cell lines with IC values of 3.25 mg/mL and 17.82 mg/mL respectively .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, it has been reported to inhibit Aurora-A kinase with an IC value of 0.16 ± 0.03 µM, which is crucial for cell cycle regulation .
The biological activity of this compound can be attributed to several mechanisms:
- Fluorescent Probe : It can act as a fluorescent probe for detecting metal ions like iron(III) and mercury(II), altering fluorescence intensity upon binding.
- Target Interaction : The compound interacts with specific cellular targets that modulate various cellular processes, including apoptosis and autophagy, which are vital in cancer therapy .
Case Studies
Recent studies have highlighted the compound's effectiveness in various experimental setups:
- Autophagy Induction : In a study involving A549 cells, treatment with the compound led to autophagy without triggering apoptosis, indicating a selective mechanism that could be exploited for therapeutic purposes .
- Combination Therapy : When used in conjunction with other anticancer agents, it showed enhanced efficacy in reducing tumor growth in preclinical models.
Synthesis and Optimization
The synthesis of this compound typically involves multicomponent reactions and cyclization processes. A common method includes the cyclization of 4-fluoroaniline with appropriate pyrazine derivatives under acidic or basic conditions. Recent advancements have optimized these synthetic routes for industrial production through continuous flow reactors to enhance yield and consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
